1,1,3-Propanetricarboxylic acid, trimethyl ester

Thermal processing window Distillation purification High-temperature polymer compounding

1,1,3-Propanetricarboxylic acid, trimethyl ester (CAS 1733-16-0; IUPAC: trimethyl propane-1,1,3-tricarboxylate) is a branched, saturated tricarboxylic acid triester with molecular formula C9H14O6 and molecular weight 218.20 g/mol. It features a geminal diester arrangement at the C1 position, distinguishing it from the linear 1,2,3-isomer (CAS 6138-26-7).

Molecular Formula C9H14O6
Molecular Weight 218.2 g/mol
CAS No. 1733-16-0
Cat. No. B154346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,3-Propanetricarboxylic acid, trimethyl ester
CAS1733-16-0
Molecular FormulaC9H14O6
Molecular Weight218.2 g/mol
Structural Identifiers
SMILESCOC(=O)CCC(C(=O)OC)C(=O)OC
InChIInChI=1S/C9H14O6/c1-13-7(10)5-4-6(8(11)14-2)9(12)15-3/h6H,4-5H2,1-3H3
InChIKeyNTXSDWDNMMMUIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1,3-Propanetricarboxylic Acid Trimethyl Ester (CAS 1733-16-0): Physicochemical Identity and Procurement Baseline


1,1,3-Propanetricarboxylic acid, trimethyl ester (CAS 1733-16-0; IUPAC: trimethyl propane-1,1,3-tricarboxylate) is a branched, saturated tricarboxylic acid triester with molecular formula C9H14O6 and molecular weight 218.20 g/mol [1]. It features a geminal diester arrangement at the C1 position, distinguishing it from the linear 1,2,3-isomer (CAS 6138-26-7). The compound is a combustible liquid at ambient temperature with a boiling point of 240.6 °C at 760 mmHg, density of 1.161 g/cm³, and flash point of 96.9 °C . Its computed LogP (XLogP3) of 0.4 and experimental LogP of −0.098 indicate moderate lipophilicity, placing it between polar citrate esters and highly hydrophobic long-chain plasticizers [2]. The compound is listed under EINECS 217-066-3 and is TSCA-listed, confirming its established regulatory identity for industrial procurement [1].

Registered industrial identity (EINECS 217-066-3, TSCA-listed)
High-temperature processing fit with elevated boiling point
Moderate lipophilicity for non-polar media and polymer compatibility

Why 1,1,3-Propanetricarboxylic Acid Trimethyl Ester Cannot Be Replaced by Generic Triesters


The 1,1,3-propanetricarboxylic acid trimethyl ester backbone contains a geminal (C1) diester motif that is absent in the linear 1,2,3-isomer and in hydroxylated analogs such as trimethyl citrate [1]. This constitutional isomerism produces quantifiable differences in boiling point, density, lipophilicity, and thermal stability that directly affect processing windows, formulation compatibility, and safety profiles. The saturated, hydroxyl-free architecture further eliminates the hydrogen-bond donor present in citrate esters, altering LogP by approximately 1.0–1.4 log units and thereby modulating solubility in non-polar media and migration behavior in polymer matrices [2]. Generic substitution with the linear isomer or with citrate triesters therefore risks mismatched volatility, phase separation, altered plasticizer efficiency, or unexpected degradation kinetics—each of which is evidenced quantitatively below.

Linear isomer (CAS 6138-26-7)
Different boiling point and thermal stability may lead to volatility mismatch in high-temperature processes; not a direct drop-in replacement.
Hydroxylated triesters (e.g., trimethyl citrate)
H-bond donor alters solubility and migration behavior; may cause phase separation or altered plasticizer efficiency in non-polar matrices.
Unsaturated analog (trimethyl aconitate)
Reactive C=C bond may compromise oxidative stability during storage and high-temperature processing; density and boiling point differences add processing uncertainty.

1,1,3-Propanetricarboxylic Acid Trimethyl Ester: Quantitative Comparator Evidence for Scientific Selection


Boiling Point Differentiation: Branched 1,1,3-Isomer vs. Linear 1,2,3-Isomer

The branched 1,1,3-propanetricarboxylic acid trimethyl ester (CAS 1733-16-0) exhibits a boiling point of 240.6 °C at 760 mmHg, compared with 130–135 °C at 13 hPa (equivalent to approximately 150 °C at 13 mmHg, or an estimated ~240–245 °C at 760 mmHg based on pressure correction) for the linear 1,2,3-isomer (CAS 6138-26-7) . While direct atmospheric-pressure data for the linear isomer are not available at 760 mmHg, the branched isomer's reported 240.6 °C at 760 mmHg represents a directly measured value, whereas the linear isomer is characterized under reduced pressure (13 hPa) . At equivalent reduced pressure (13 hPa), the branched isomer is expected to boil at a temperature significantly above the linear isomer's 130–135 °C window, consistent with the geminal ester group creating a more compact, higher-vapor-pressure-resistant molecular architecture [1].

Boiling point differentiation
Cross‑study comparable
Branched 1,1,3‑isomer
240.6 °C at 760 mmHg
Linear 1,2,3‑isomer (CAS 6138‑26‑7)
130–135 °C at 13 hPa (estimated ~240–245 °C at 760 mmHg)
Supports thermal processing window differentiation
Direct atmospheric pressure comparison pending; pressure correction used
Thermal processing window Distillation purification High-temperature polymer compounding

Lipophilicity Advantage Over Hydroxylated Trimethyl Citrate: LogP Comparison

The target compound lacks the tertiary hydroxyl group present in trimethyl citrate (CAS 1587-20-8), resulting in a measured experimental LogP of −0.098 and a computed XLogP3 of 0.4, compared with trimethyl citrate's XLogP3 of −1.0 and AlogP of −0.98 [1]. This represents a lipophilicity increase of approximately 1.0–1.4 log units, translating to an approximately 10- to 25-fold higher partition coefficient favoring organic phases [2]. Additionally, the compound possesses zero hydrogen-bond donors (vs. one for trimethyl citrate) and six hydrogen-bond acceptors (vs. seven), further reducing aqueous affinity .

Lipophilicity vs. hydroxylated ester
Cross‑study comparable
Target compound
LogP = −0.098 (exp), XLogP3 = 0.4; 0 H‑bond donors
Trimethyl citrate (CAS 1587‑20‑8)
XLogP3 = −1.0; 1 H‑bond donor
ΔLogP ≈ +1.0–1.4 supports higher organic‑phase partitioning
Computed and experimental values used; context-dependent
Organic solvent solubility Polymer compatibility Drug delivery excipient partitioning

Saturated Backbone Stability vs. Unsaturated Trimethyl Aconitate

The fully saturated C9H14O6 backbone of 1,1,3-propanetricarboxylic acid trimethyl ester distinguishes it from the unsaturated trimethyl aconitate (CAS 20820-77-3; C9H12O6), which contains a carbon–carbon double bond . The absence of an alkene functionality eliminates the potential for radical-initiated oxidation, epoxidation side reactions, and thermally induced [2+2] or ene cycloadditions that are documented for aconitate esters . The saturated compound also exhibits a lower density (1.161 vs. 1.194 g/cm³) and a lower boiling point (240.6 °C vs. 270.5 °C at 760 mmHg), reflecting the absence of the rigidifying, polarizable double bond .

Saturated backbone stability
Class‑level inference
Saturated C9H14O6 vs. Unsaturated C9H12O6
Δbp −29.9 °C, Δdensity −0.033 g/cm³, no reactive C=C
May support oxidative stability during processing
Class-level inference; specific oxidation studies not cited
Oxidative stability Long-term storage Thermal degradation resistance

Flash Point Safety Advantage Over Trimethyl Citrate

The flash point of 1,1,3-propanetricarboxylic acid trimethyl ester is reported as 96.9 °C, compared with 79.2 °C for trimethyl citrate (CAS 1587-20-8) . This 17.7 °C elevation moves the compound further from the threshold of flammable liquid classification under GHS (typically <93 °C for Category 3), potentially simplifying storage and transport requirements in jurisdictions where flash point determines hazard categorization [1]. The very low vapor pressure of 0.00749 mmHg at 25 °C further reduces the risk of flammable vapor accumulation at ambient temperature .

Flash point context
Cross‑study comparable
96.9 °C
flash point (target)
Trimethyl citrate flash point: 79.2 °C
Reported flash point above 93 °C threshold
Closed‑cup calculated; supports hazard classification review
Process safety Transport classification High-temperature manufacturing

Geminal Diester Architecture: Distinct Synthetic Building Block vs. Linear Triesters

The 1,1,3-substitution pattern creates two electronically and sterically distinct ester environments: a geminal diester at C1 and a solitary ester at C3. This structural feature enables chemoselective transformations—such as selective monohydrolysis of the less hindered C3 ester or differentiated aminolysis—that are not accessible with the symmetric linear 1,2,3-isomer (CAS 6138-26-7) [1]. The compound is explicitly marketed as a 'valuable building block for medicinal chemistry' by custom synthesis providers, reflecting its utility in constructing substituted glutarate derivatives and heterocyclic scaffolds . An HPLC method using a Newcrom R1 mixed-mode column (acetonitrile/water/phosphoric acid mobile phase) has been validated for analytical separation, facilitating purity assessment in procurement workflows [2].

Geminal diester building block
Class‑level inference
Chemoselective derivatization handle
Distinct C1 geminal diester vs. linear 1,2,3‑arrangement; HPLC method available (Newcrom R1 mixed‑mode)
Enables differentiated synthetic routes
Supplier-described utility; method validation context
Medicinal chemistry building block Selective hydrolysis Sterically differentiated ester groups

Procurement-Relevant Application Scenarios for 1,1,3-Propanetricarboxylic Acid Trimethyl Ester


High-Temperature Polymer Plasticizer Formulations Requiring Low Volatility

In polyvinyl chloride (PVC) or polylactic acid (PLA) compounding conducted above 200 °C, the branched trimethyl ester's boiling point of 240.6 °C at 760 mmHg provides a wider thermal processing window than the linear 1,2,3-isomer (estimated to boil significantly lower at equivalent pressure) . The saturated, hydroxyl-free backbone further eliminates the thermal dehydration pathway that limits citrate ester stability above 180 °C [1]. Recent studies on tricarballylate ester plasticizers in PLA demonstrate that hydroxyl-free triesters can achieve comparable or superior mechanical performance (Young's modulus, strain at break) and reduced migration relative to acetylated citrate plasticizers, supporting the selection of saturated, unbranched-backbone triesters for durable bioplastic applications [2].

Non-Aqueous Organic Synthesis Requiring a Lipophilic Tricarboxylate Building Block

With an experimental LogP of −0.098 and XLogP3 of 0.4—approximately 1.0–1.4 log units higher than trimethyl citrate—this compound dissolves more readily in aprotic organic solvents (e.g., THF, dichloromethane, toluene) used in medicinal chemistry workflows . The geminal diester at C1 enables chemoselective monohydrolysis or monoamidation at the distal C3 ester, a synthetic strategy employed in the construction of substituted glutarate pharmacophores and folate cofactor models [1]. Custom synthesis suppliers explicitly stock this compound as a 'valuable building block for medicinal chemistry,' confirming its fit-for-purpose availability [2].

Analytical Reference Standard and Chromatographic Method Development

A validated reverse-phase HPLC method using a Newcrom R1 column (acetonitrile/water/phosphoric acid mobile phase, adaptable to MS-compatible formic acid) is available for the separation and purity analysis of 1,1,3-propanetricarboxylic acid trimethyl ester . The compound's InChIKey (NTXSDWDNMMMUIO-UHFFFAOYSA-N), GC-MS spectrum (available via Wiley Registry), and Near-IR spectra (via SpectraBase) provide a multi-modal analytical fingerprint that supports identity verification in procurement quality control [1]. This ready availability of spectral references reduces the burden of in-house reference standard characterization.

Safe-Handling Industrial Formulation Where Flash Point Classification Matters

With a flash point of 96.9 °C—above the common 93 °C GHS Category 3 flammable liquid threshold—and a vapor pressure of only 0.00749 mmHg at 25 °C, this compound presents a reduced fire hazard profile compared to trimethyl citrate (flash point 79.2 °C) and many conventional phthalate plasticizers . This property is particularly relevant for procurement decisions in jurisdictions where storage, transport, and insurance costs are modulated by flammable-liquid classification, and for manufacturing facilities seeking to minimize explosion-proof infrastructure requirements [1].

Application
Selection Property
Validation Focus
High-temperature polymer plasticizer
Branched, hydroxyl‑free triester with elevated boiling point
Thermal processing window and volatility assessment
Non‑aqueous organic synthesis building block
Moderate lipophilicity, no H‑bond donor; geminal diester enables chemoselective monohydrolysis
Compatibility with aprotic solvents and selective derivatization testing
Analytical reference standard
Validated HPLC method and multi‑modal spectral fingerprint available
Purity profiling and identity verification by mixed‑mode HPLC
Safe‑handling industrial formulation
Flash point above 93 °C, very low vapor pressure
Fire hazard classification and transport regulation review
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